molecular formula C10H13N3O3 B8625507 3-(3-Methyl-butyrylamino)-pyrazine-2-carboxylic acid

3-(3-Methyl-butyrylamino)-pyrazine-2-carboxylic acid

Cat. No. B8625507
M. Wt: 223.23 g/mol
InChI Key: PSOIDVGPFZAOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07038048B2

Procedure details

3-(3-Methyl-butyrylamino)-pyrazine-2-carboxylic acid benzylamide: To a solution of DMF (200 mL), 3-aminopyrazine-2-carboxylic acid (10.0 g, 71.9 mmol) and diisopropylethyl amine (25.0 mL, 144 mmol) was added isovaleryl chloride (12.4 mL, 86.3 mmol) dropwise at room temperature. The reaction mixture was stirred at room temperature for two hours after which the solvent was removed under reduced pressure and the residue dried under vacuum overnight, to afford 3-(3-methyl-butyrylamino)-pyrazine-2-carboxylic acid as a solid residue. The solid residue was dissolved in acetic anhydride (200 mL) and the mixture stirred at 100° C. overnight. The excess acetic anhydride was removed by distillation under reduced pressure, leaving a residue that was then cooled to room temperature and washed with hexane to give the corresponding oxazinone compound of Formula 103, 2-isobutyl-pyrazino[2,3-d][1,3]-oxazin-4-one, which was carried forward without additional purification. A solution of chloroform (200 mL), the oxazinone of Formula 103, and benzylamine (16.0 mL, 144 mmol) was stirred at 60° C. for two hours. After the complete consumption of the oxazinone, as monitored by reverse phase HPLC, the chloroform was removed under reduced pressure and the residue purified by silica gel chromatography using hexane-EtOAc (1:2) as eluent to obtain the title bis amide, 3-(3-methyl-butyrylamino)-pyrazine-2-carboxylic acid benzylamide (4.5 g 20.0%, three steps). MS (Cl) M/E: 313.1.
Name
3-(3-Methyl-butyrylamino)-pyrazine-2-carboxylic acid benzylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N[C:9]([C:11]1[C:16]([NH:17][C:18](=[O:23])[CH2:19][CH:20]([CH3:22])[CH3:21])=[N:15][CH:14]=[CH:13][N:12]=1)=[O:10])C1C=CC=CC=1.NC1C(C(O)=[O:32])=NC=CN=1.C(N(C(C)C)CC)(C)C.C(Cl)(=O)CC(C)C>CN(C=O)C>[CH3:21][CH:20]([CH3:22])[CH2:19][C:18]([NH:17][C:16]1[C:11]([C:9]([OH:10])=[O:32])=[N:12][CH:13]=[CH:14][N:15]=1)=[O:23]

Inputs

Step One
Name
3-(3-Methyl-butyrylamino)-pyrazine-2-carboxylic acid benzylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(=O)C1=NC=CN=C1NC(CC(C)C)=O
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C(=NC=CN1)C(=O)O
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
12.4 mL
Type
reactant
Smiles
C(CC(C)C)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for two hours after which the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue dried under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(CC(=O)NC=1C(=NC=CN1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.